4-(3-Oxopiperazin-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(3-oxo-1-piperazinyl)- typically involves the reaction of benzoic acid derivatives with piperazine under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the amide bond between the benzoic acid and the piperazine ring. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of benzoic acid, 4-(3-oxo-1-piperazinyl)- may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(3-oxo-1-piperazinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: The aromatic ring of the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H₂SO₄) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives, depending on the electrophile used.
Scientific Research Applications
Benzoic acid, 4-(3-oxo-1-piperazinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 4-(3-oxo-1-piperazinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: Compounds like 4-aminobenzoic acid and 4-hydroxybenzoic acid share structural similarities with benzoic acid, 4-(3-oxo-1-piperazinyl)-.
Piperazine derivatives: Compounds such as 1-(2-hydroxyethyl)piperazine and 1-(2-ethoxyethyl)piperazine have similar piperazine ring structures.
Uniqueness
Benzoic acid, 4-(3-oxo-1-piperazinyl)- is unique due to the presence of both the benzoic acid moiety and the piperazine ring with a keto group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in research and industry.
Biological Activity
4-(3-Oxopiperazin-1-yl)benzoic acid, also known as 3-nitro-4-(3-oxopiperazin-1-yl)benzoic acid, is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its anti-inflammatory, analgesic properties, and its interactions with biological targets.
Chemical Structure and Properties
The molecular formula for this compound is C11H12N2O3. The structure features a benzoic acid backbone with a piperazine derivative, which is believed to enhance its pharmacological profile. The presence of the piperazine moiety is thought to improve receptor binding affinity and overall biological activity .
Anti-inflammatory and Analgesic Properties
Preliminary studies indicate that this compound exhibits significant anti-inflammatory and analgesic properties. In experimental models, it has shown effectiveness in reducing inflammation and pain, making it a candidate for further research in pain management therapies .
Table 1: Anti-inflammatory Activity Comparison
Compound | Dose (mg/kg) | Edema Inhibition (1h) | Edema Inhibition (3h) | Edema Inhibition (5h) |
---|---|---|---|---|
This compound | 5 | 19.5% | 14.2% | -61.6% |
This compound | 25 | 63.1% | 61.5% | 16.2% |
This compound | 125 | 48.9% | 58.3% | 20.0% |
Diclofenac | 10 | 77.2% | 73.1% | 59.2% |
The above table illustrates the comparative efficacy of the compound against diclofenac, a well-known anti-inflammatory drug .
The exact mechanisms through which this compound exerts its effects are still under investigation. However, interaction studies suggest that it may target various biological pathways involved in inflammation and pain signaling . Further research is required to elucidate these mechanisms fully.
Case Studies
Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, a study involving the synthesis of benzothiazinone derivatives demonstrated improved pharmacokinetic profiles and bioavailability compared to earlier compounds . This highlights the potential for structural modifications to optimize therapeutic effects.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding how the compound behaves in biological systems. Early data suggest that the compound displays favorable absorption characteristics, with bioavailability metrics indicating effective systemic exposure following administration .
Table 2: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Bioavailability | ~44.83% |
Volume of Distribution (V_ss) | ~4524.65 mL/kg |
These parameters are crucial for assessing the therapeutic potential of the compound in clinical settings .
Properties
CAS No. |
918129-41-6 |
---|---|
Molecular Formula |
C11H12N2O3 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
4-(3-oxopiperazin-1-yl)benzoic acid |
InChI |
InChI=1S/C11H12N2O3/c14-10-7-13(6-5-12-10)9-3-1-8(2-4-9)11(15)16/h1-4H,5-7H2,(H,12,14)(H,15,16) |
InChI Key |
KGFJBDUAKYGQRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.